1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester
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Overview
Description
1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 6th position, an oxo group at the 4th position, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxo Group: The oxo group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated quinoline compounds.
Scientific Research Applications
1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares a similar quinoline core but differs in the functional groups attached.
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Contains additional fluorine atoms and a methyl group, leading to different chemical properties.
Uniqueness
1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethyl ester groups contribute to its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
192827-48-8 |
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Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 6-(6-methoxy-4-oxoquinolin-1-yl)hexanoate |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)7-5-4-6-11-19-12-10-17(20)15-13-14(22-2)8-9-16(15)19/h8-10,12-13H,3-7,11H2,1-2H3 |
InChI Key |
CXKZPWVMJUJTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN1C=CC(=O)C2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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